molecular formula C17H15NO3 B1372726 2-(3,4-dimethoxyphenyl)-1H-indole-3-carbaldehyde CAS No. 1082551-57-2

2-(3,4-dimethoxyphenyl)-1H-indole-3-carbaldehyde

Cat. No.: B1372726
CAS No.: 1082551-57-2
M. Wt: 281.3 g/mol
InChI Key: JXYVAHNOHCVCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde is a complex organic compound characterized by its indole core and dimethoxyphenyl substituent

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol or amine.

  • Substitution: The dimethoxyphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: 2-(3,4-Dimethoxyphenyl)-1H-indole-3-carboxylic acid.

  • Reduction: 2-(3,4-Dimethoxyphenyl)-1H-indole-3-ol (alcohol) or 2-(3,4-Dimethoxyphenyl)-1H-indole-3-amine (amine).

  • Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules and cellular pathways.

  • Medicine: It has potential therapeutic applications, including its use as a lead compound in drug discovery for treating various diseases.

  • Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3,4-dimethoxyphenyl)-1H-indole-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

2-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde is unique due to its specific structural features. Similar compounds include:

  • Indole-3-carbaldehyde: Lacks the dimethoxyphenyl group.

  • 3,4-Dimethoxyphenyl-ethanol: Contains a similar phenyl group but lacks the indole core.

  • 2-(3,4-Dimethoxyphenyl)-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of the aldehyde.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-20-15-8-7-11(9-16(15)21-2)17-13(10-19)12-5-3-4-6-14(12)18-17/h3-10,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYVAHNOHCVCED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethoxyphenyl)-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethoxyphenyl)-1H-indole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2-(3,4-dimethoxyphenyl)-1H-indole-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
2-(3,4-dimethoxyphenyl)-1H-indole-3-carbaldehyde
Reactant of Route 5
2-(3,4-dimethoxyphenyl)-1H-indole-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2-(3,4-dimethoxyphenyl)-1H-indole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.